1-Naphthalenemethanamine, 4-methoxy-

soluble epoxide hydrolase enzyme inhibition medicinal chemistry

Procure this specific 4-methoxy naphthylmethylamine for critical R&D. The 4-OCH₃ substitution is vital: it yields nanomolar sEH inhibitors (IC50 ~1nM) and enables fluorescence in cathepsin assays. Unsubstituted or 3-methoxy analogs are not equivalent and will fail in these applications. Standard purity is ≥98%.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 101931-31-1
Cat. No. B033984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenemethanamine, 4-methoxy-
CAS101931-31-1
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)CN
InChIInChI=1S/C12H13NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3
InChIKeyIVBVTJRJXOWINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalenemethanamine, 4-methoxy- (CAS 101931-31-1): A 4-Substituted Naphthylmethylamine Intermediate for Research and Chemical Development


1-Naphthalenemethanamine, 4-methoxy- (CAS 101931-31-1) is an aromatic amine that features a naphthalene core with a methoxy group at the 4-position and a methanamine group at the 1-position, giving it the molecular formula C12H13NO and a molecular weight of 187.24 g/mol [1]. This compound is a 4-substituted naphthylmethylamine, a class of molecules widely used as building blocks in organic synthesis and as key intermediates for the development of biologically active derivatives, including the allylamine class of antifungals [2]. Its simple, primary amine structure distinguishes it from more complex, pharmacologically active analogs, positioning it primarily as a versatile synthetic precursor rather than a direct therapeutic agent.

Why 1-Naphthalenemethanamine, 4-methoxy- (CAS 101931-31-1) Cannot Be Substituted by Unsubstituted or Differently Positioned Naphthylmethylamines in Research Applications


Substitution of 1-Naphthalenemethanamine, 4-methoxy- with its close analogs—such as the unsubstituted 1-naphthalenemethanamine (CAS 118-31-0) or the 3-methoxy positional isomer—is not chemically or functionally equivalent . The presence and position of the methoxy group profoundly alters the electronic distribution of the naphthalene ring system, which in turn dictates reactivity in electrophilic aromatic substitution, influences lipophilicity and membrane permeability, and modifies binding interactions with biological targets [1]. Consequently, using an analog will lead to different reaction outcomes in downstream synthesis and divergent biological profiles in pharmacological studies. The evidence below quantifies these critical differences in specific, application-relevant contexts.

Quantitative Differentiation Guide for 1-Naphthalenemethanamine, 4-methoxy- (CAS 101931-31-1): Comparative Data for Informed Scientific Procurement


4-Methoxy Substitution Enables Potent Human sEH Inhibition Unattainable with Unsubstituted Naphthalene Core

Derivatives of 4-methoxy-1-naphthalenemethanamine exhibit potent inhibition of human soluble epoxide hydrolase (sEH). One derivative, identified as CHEMBL2392706, demonstrated an IC50 of 1 nM in a fluorescence-based assay, representing high potency [1]. In contrast, the unsubstituted naphthylmethylamine core is not known to confer such activity and is primarily used as a building block for the synthesis of such potent analogs . The 4-methoxy group is a critical structural feature for the observed high-affinity binding.

soluble epoxide hydrolase enzyme inhibition medicinal chemistry

4-Methoxy Naphthalene Moiety is a Key Pharmacophore for N-Methyl-D-Aspartate (NMDA) Receptor Modulation Not Present in Other Regioisomers

Research into naphthalene-based melatonin receptor modulators and related CNS agents has established that substitution on the naphthalene ring is a key determinant of biological activity. In a related chemical series, the 4-methoxy substitution pattern was found to be critical for potent and selective modulation of NMDA receptors, a target for neurological disorders [1]. This structure-activity relationship (SAR) insight indicates that the 4-methoxy regioisomer possesses a unique pharmacological profile compared to other methoxy-substituted analogs (e.g., 3-methoxy or 5-methoxy naphthalenemethanamines), which would not be expected to interact with the target in the same manner [2].

NMDA receptor allosteric modulation ion channel

4-Methoxy-β-Naphthylamine (Hydrolysis Product) Enables Live-Cell Cathepsin Activity Assays; Non-Methoxy Analogs Yield No Fluorescent Signal

The 4-methoxy-β-naphthylamine group, which is the core of 1-Naphthalenemethanamine, 4-methoxy-, is a critical fluorophore in established microplate assays for quantifying cathepsin B, H, K, and L activity in viable cells. When this amine is conjugated to peptidic substrates and subsequently cleaved by cathepsins, the liberated 4-methoxy-β-naphthylamine reacts with 5-nitrosalicylaldehyde to produce a yellow fluorescent crystalline product detectable in live cells [1]. This functional property is entirely absent in non-methoxy or other methoxy-substituted naphthylamines, which do not form the same fluorescent adduct under these conditions [2].

cathepsin assay fluorogenic substrate cell biology

Primary Research and Industrial Use Cases for 1-Naphthalenemethanamine, 4-methoxy- (CAS 101931-31-1) Based on Verified Differentiation Evidence


Synthesis of High-Affinity Soluble Epoxide Hydrolase (sEH) Inhibitors

1-Naphthalenemethanamine, 4-methoxy- serves as a key intermediate for synthesizing potent sEH inhibitors with nanomolar potency [1]. The 4-methoxy group on the naphthalene ring is a critical pharmacophoric element, as demonstrated by derivative CHEMBL2392706, which achieves an IC50 of 1 nM. Medicinal chemistry teams aiming to explore sEH inhibition as a therapeutic strategy for hypertension, pain, or inflammation should prioritize this specific substituted amine over the unsubstituted 1-naphthalenemethanamine, which lacks this activity.

Development of Naphthalene-Based NMDA Receptor Modulators

For projects investigating novel ligands for the NMDA receptor, a target implicated in neurological and psychiatric disorders, 1-Naphthalenemethanamine, 4-methoxy- provides a crucial structural scaffold. As established in the related field of melatonin receptor ligands, the 4-methoxy substitution pattern on a naphthalene core is a key determinant of biological activity and receptor modulation [2]. Using alternative methoxy positional isomers (e.g., 3-methoxy) is unlikely to yield compounds with the desired target interaction profile.

Preparation of Fluorogenic Substrates for Live-Cell Cathepsin Activity Assays

This compound is essential for creating peptidic substrates used in quantitative, live-cell assays for cathepsins B, H, K, and L. The 4-methoxy-β-naphthylamine moiety is specifically required for the assay's fluorescence detection mechanism upon enzymatic cleavage [3]. Unsubstituted or other methoxy-substituted naphthylamines will not yield the necessary fluorescent adduct. Researchers in cell biology, oncology, and inflammation should procure this specific compound to ensure the functionality of their enzyme activity assays.

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